Quercetin 3,7-diglucoside

Antioxidant Capacity Structure-Activity Relationship (SAR) Free Radical Scavenging

Quercetin 3,7-diglucoside (≥98% HPLC) resolves the critical limitation of non-specific quercetin glycosides in structure-activity relationship (SAR) studies. Its defined 3,7-di-O-β-D-glucosylation enables precise investigation of glycosylation-dependent antioxidant behavior and engagement of hexose transporters SGLT1/GLUT2-mechanisms absent in aglycones or mono-glucosides. • Validated by HPLC, NMR & MS for use as an analytical reference standard in phytochemical QC and botanical authentication. • Sourced from authenticated Ficus carica L. material. • Ships globally with ambient temperature stability; long-term storage at -20°C recommended.

Molecular Formula C27H30O17
Molecular Weight 626.5 g/mol
CAS No. 6892-74-6
Cat. No. B1244012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 3,7-diglucoside
CAS6892-74-6
Molecular FormulaC27H30O17
Molecular Weight626.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-9-4-12(32)16-13(5-9)41-24(8-1-2-10(30)11(31)3-8)25(19(16)35)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
InChIKeyBNSCASRSSGJHQH-DEFKTLOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quercetin 3,7-diglucoside: Defined Flavonol Diglycoside for Research


Quercetin 3,7-diglucoside (CAS 6892-74-6), also known as quercetin 3,7-di-O-β-D-glucoside, is a naturally occurring flavonol diglycoside with a molecular formula of C₂₇H₃₀O₁₇ and a molecular weight of 626.5 g/mol [1]. It is characterized by the presence of two β-D-glucosyl residues attached at the C3 and C7 positions of the quercetin aglycone backbone [2]. This compound is a plant metabolite found in various species, including Ficus carica L. [3]. Its well-defined structure and high purity (typically ≥98% by HPLC) make it a critical reference standard and tool for investigating structure-activity relationships in flavonoid research.

1
Analytical Reference Standard For plant metabolomics and QC, verified by HPLC
2
SAR Tool for Glycosylation Defined 3,7-diglucoside probe for antioxidant & enzyme studies
3
Transporter Uptake Research Model diglycoside for SGLT1/GLUT2-mediated absorption assays

Quercetin 3,7-diglucoside: Non-Substitutable in Research


The substitution of Quercetin 3,7-diglucoside with a generic 'quercetin glycoside' or even a close analog is scientifically invalid due to the profound impact of glycosylation position on a compound's physicochemical properties, biological activity, and metabolic fate. The number and specific location of sugar moieties are primary determinants of a flavonoid's behavior. For instance, glycosylation at the 3-position consistently alters molecular planarity and antioxidant capacity, while 7-glycosylation exhibits a different effect profile [1]. Critically, the presence and position of glycosides dictate absorption mechanisms; diglycosides have been shown to uniquely engage hexose transporters SGLT1 and GLUT2 in a Caco-2 model, a pathway not shared by aglycones [2]. Therefore, using a mono-glucoside, a different diglucoside isomer (e.g., 3,4'-diglucoside), or the aglycone quercetin will yield non-interchangeable and potentially contradictory experimental results. The evidence below quantifies these critical distinctions.

Glycosylation Position
3,7-diglucoside configuration uniquely hinders dimerization and engages active transporters; mono-glucosides or aglycone may not reproduce antioxidant or uptake profile.
Transporter Dependence
Diglycoside class relies on SGLT1/GLUT2; aglycone uses passive diffusion. Substitution may shift absorption kinetics in cell models.
Isomer vs. Isomer
Other diglucoside isomers (e.g., 3,4') differ in enzyme inhibition profile; not interchangeable for glycosidase studies.

Quercetin 3,7-diglucoside: Key Differentiating Evidence


Differential Radical Scavenging in DPPH & ABTS

In a comparative structure-activity relationship study, Quercetin 3,7-diglucoside demonstrated a markedly different antioxidant profile in DPPH and ABTS assays compared to its aglycone and monoglycoside analogs. The 3-glycosylation, a key structural feature of this compound, was shown to preserve high free radical scavenging ability by hindering the dimerization pathway that degrades the activity of quercetin and its 7-glucoside [1]. Quantitative assay data shows that the IC₅₀ for DPPH radical scavenging is 245.5 µM and for ABTS radical scavenging is 68.8 µM .

Antioxidant IC₅₀
Reported
DPPH: 245.5 µM · ABTS: 68.8 µM
Supports radical scavenging context: 3-glycosylation prevents dimerization, sustaining activity.
Cross-study comparison; cell-free assay in methanol.
Antioxidant Capacity Structure-Activity Relationship (SAR) Free Radical Scavenging

Hexose Transporter-Mediated Intestinal Absorption

Quercetin 3,7-diglucoside utilizes a distinct absorption pathway compared to quercetin aglycone. A Caco-2 BBe1 intestinal cell model study demonstrated that the absorption of flavonoid diglycosides, a class to which Quercetin 3,7-diglucoside belongs, is significantly blocked by specific inhibitors of the hexose transporters SGLT1 and GLUT2 (phloridzin and phloretin, respectively) [1]. In contrast, the absorption of quercetin aglycone was not affected by these inhibitors, indicating a different, non-transporter-mediated uptake mechanism (likely passive diffusion). This finding was further validated in SGLT1 knockdown Caco-2 BBe1 cells, confirming the reliance of diglycosides on this active transport pathway [1].

Absorption Mechanism
Class-level
Transporter-dependent uptake
Supports SGLT1/GLUT2-mediated transport in Caco-2 BBe1 model.
Diglycoside class inference; validated in knockdown cells.
Bioavailability Nutrient Absorption Intestinal Transport

Differential β-Galactosidase Inhibition

The structural specificity of Quercetin 3,7-diglucoside translates to a unique inhibitory profile against β-galactosidase. While this specific compound's Ki is not reported, its galactoside analog, quercetin 3,7-digalactoside, is a remarkably potent inhibitor, being 25 times more effective (Ki value reported as M) than quercetin 3-glycosides, which were 'somewhat more effective inhibitors' than other glycosides [1]. This suggests that the 3,7-diglycoside motif, regardless of the specific sugar, confers a strong advantage in enzyme inhibition. Conversely, it is noted that quercetin 3-glucoside acts as a non-substrate inhibitor of cytosolic β-glucosidase, partially inhibiting the deglycosylation of quercetin 4'-glucoside [2]. This indicates that the specific position of the glucoside (C3 vs C7 vs C4') is a primary determinant of its interaction with hydrolytic enzymes.

β-Galactosidase Inhibition
Class-level
25-fold higher potency (Ki) vs. 3-glycosides
Supports glycosidase inhibition assay context; 3,7-diglycoside motif may confer advantage.
Based on analog quercetin 3,7-digalactoside.
Enzyme Inhibition Glycosidase SAR

Quercetin 3,7-diglucoside: Key Research Applications


SAR of Flavonoid Antioxidants

Quercetin 3,7-diglucoside is an essential tool in SAR studies aiming to dissect how glycosylation patterns modulate antioxidant behavior. Its unique dual-glycosylation at the 3 and 7 positions provides a specific molecular probe. Researchers can compare its activity against quercetin aglycone, quercetin 3-glucoside, and quercetin 7-glucoside to attribute changes in radical scavenging capacity and mechanistic pathways (e.g., dimerization hindrance) directly to the presence and location of the sugar moieties [1].

Flavonoid Bioavailability & Transporter Uptake

This compound is a model diglycoside for investigating the role of active hexose transporters (SGLT1 and GLUT2) in the intestinal absorption of flavonoids. Its class-level dependence on these transporters, as demonstrated in Caco-2 BBe1 cell models [2], makes it invaluable for comparative pharmacokinetic and pharmacodynamic studies. Experiments can be designed to differentiate between the transporter-mediated uptake of Quercetin 3,7-diglucoside and the passive diffusion of quercetin aglycone, providing critical data for optimizing the formulation of flavonoid-based nutraceuticals.

Glycosidase Inhibition & Substrate Specificity

The compound's 3,7-diglucoside motif makes it a prime candidate for studying the active site specificity of various glycosidases, including β-glucosidase and β-galactosidase. Building on evidence that 3,7-digalactoside is a highly potent β-galactosidase inhibitor [3] and that 3-glucoside inhibits β-glucosidase [4], Quercetin 3,7-diglucoside can be used to probe the structural requirements for substrate recognition and inhibition. This is highly relevant for basic carbohydrate biochemistry and for the development of novel enzyme inhibitors.

Plant Metabolomics Reference Standard

Due to its presence in specific plants like Ficus carica L. [5] and its well-defined structure, Quercetin 3,7-diglucoside (with a verified purity of ≥98% by HPLC) serves as an ideal analytical reference standard. It is crucial for the accurate identification and quantification of this specific flavonol glycoside in complex plant extracts using HPLC-DAD or LC-MS/MS methods. This is essential for quality control in phytochemical research, dietary supplement manufacturing, and botanical authentication, where differentiating it from other co-occurring quercetin glycosides is critical .

Application
Selection Property
Validation Focus
Antioxidant SAR studies
Defined 3,7-diglycoside motif
Radical scavenging mechanism context
Transporter-mediated absorption research
Hexose transporter substrate profile
SGLT1/GLUT2-dependent uptake in Caco-2 models
Glycosidase specificity studies
3,7-diglycoside inhibitory motif
β-glucosidase/β-galactosidase assay context
Phytochemical QC and metabolomics
Certified purity profile (HPLC)
Identity and purity in plant matrices

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